molecular formula C21H19NO3S B12156655 2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B12156655
M. Wt: 365.4 g/mol
InChI Key: WDUOCTATPLIRIW-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazepine core, a furan ring, and a dimethoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 2-aminothiophenol to form the benzothiazepine core. This intermediate is then reacted with furan-2-carbaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and benzothiazepine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced benzothiazepine derivatives.

    Substitution: Substituted benzothiazepine and furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of cardiovascular diseases, neurological disorders, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. For example, its potential anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
  • 2-(2,4-Dimethoxyphenyl)-4-(pyridin-2-yl)-2,3-dihydro-1,5-benzothiazepine
  • 2-(2,4-Dimethoxyphenyl)-4-(benzofuran-2-yl)-2,3-dihydro-1,5-benzothiazepine

Uniqueness

2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine stands out due to the presence of the furan ring, which imparts unique electronic and steric properties

Properties

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

InChI

InChI=1S/C21H19NO3S/c1-23-14-9-10-15(19(12-14)24-2)21-13-17(18-7-5-11-25-18)22-16-6-3-4-8-20(16)26-21/h3-12,21H,13H2,1-2H3

InChI Key

WDUOCTATPLIRIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CO4)OC

Origin of Product

United States

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